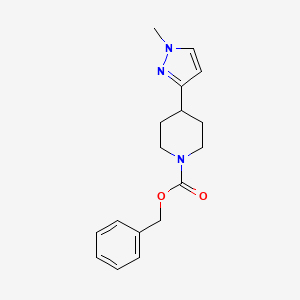

benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate

Description

Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyrazole moiety

Properties

IUPAC Name |

benzyl 4-(1-methylpyrazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-19-10-9-16(18-19)15-7-11-20(12-8-15)17(21)22-13-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMSCCKKJMACMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyrazole ring participate in substitution reactions under specific conditions:

-

Alkylation/Acylation : The piperidine nitrogen undergoes alkylation with alkyl halides or acylation with acyl chlorides. For example, reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives .

-

Pyrazole Ring Substitution : The pyrazole nitrogen (N-1) can react with electrophiles, such as benzyl bromide, to form disubstituted pyrazoles .

Oxidation

-

Pyrazole Ring : The methyl group on the pyrazole can be oxidized to a carboxyl group using KMnO₄ in acidic conditions, forming pyrazole-3-carboxylic acid derivatives .

-

Piperidine Ring : Under strong oxidizing agents (e.g., CrO₃), the piperidine ring undergoes partial oxidation to form ketone intermediates.

Reduction

-

Benzyl Ester : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester to yield piperidine-1-carboxylic acid.

-

Pyrazole Ring : Selective reduction of the pyrazole ring with LiAlH₄ produces dihydropyrazole derivatives .

Hydrolysis Reactions

The benzyl ester group is susceptible to hydrolysis:

-

Acidic Hydrolysis : HCl (6M) in refluxing ethanol generates piperidine-1-carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) in aqueous THF yields the corresponding sodium carboxylate.

| Condition | Reagents | Product | Reaction Time |

|---|---|---|---|

| Acidic hydrolysis | HCl/EtOH, reflux | Piperidine-1-carboxylic acid | 6–8 hours |

| Basic hydrolysis | NaOH/THF-H₂O, 60°C | Sodium carboxylate salt | 4–5 hours |

Cycloaddition and Ring-Opening Reactions

-

1,3-Dipolar Cycloaddition : The pyrazole ring participates in cycloaddition reactions with nitrile oxides to form fused pyrazolo-isoxazole systems .

-

Piperidine Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) induces ring-opening, yielding linear amines .

Functionalization via Cross-Coupling

The pyrazole C-H bonds undergo regioselective cross-coupling:

-

Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids, 5-aryl-substituted pyrazoles are synthesized .

-

Buchwald-Hartwig Amination : Introduces aryl amino groups at the pyrazole C-4 position .

Thermal and Photochemical Reactivity

-

Thermal Decomposition : At >200°C, the benzyl ester decomposes to release CO₂ and form N-benzylpiperidine derivatives.

-

Photochemical Rearrangement : UV irradiation induces-sigmatropic shifts in the pyrazole ring, producing isomerized products .

Comparative Reactivity with Analogues

The methylpyrazole group enhances electron density, increasing susceptibility to electrophilic substitution compared to unsubstituted pyrazole analogues . Conversely, the benzyl ester reduces steric hindrance, facilitating nucleophilic attacks at the piperidine nitrogen .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate exhibit antiviral activities, particularly against HIV. Research has shown that pyrazole derivatives can inhibit HIV replication without targeting the main viral enzymes, which is significant in the context of drug resistance .

Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential efficacy as a non-steroidal anti-inflammatory drug (NSAID). Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play crucial roles in inflammation processes .

Pain Management

Given its anti-inflammatory properties, benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate may serve as a candidate for pain management therapies. Its mechanism of action could involve modulation of inflammatory pathways, providing relief from chronic pain conditions .

Anxiolytic Effects

Compounds that modulate fatty acid amide hydrolase (FAAH) have shown promise in treating anxiety disorders. Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate could potentially act as a FAAH inhibitor, thereby enhancing endocannabinoid signaling and reducing anxiety symptoms .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazole-containing molecules, such as:

- 1-Benzyl-4-pyrazole boronic acid pinacol ester

- 1-Boc-4-pyrazoleboronic acid pinacol ester

Uniqueness

What sets benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate apart is its unique combination of the piperidine ring, benzyl group, and pyrazole moiety. This structural arrangement imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Biological Activity

Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate (BMPC) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

BMPC features a piperidine ring with a benzyl group and a pyrazole moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of 299.37 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BMPC. It has been evaluated against various bacterial strains, showing promising results:

| Organism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.005 | Strong antibacterial |

| Escherichia coli | 0.010 | Strong antibacterial |

| Candida albicans | 0.020 | Moderate antifungal |

The compound exhibited a complete bactericidal effect against both Staphylococcus aureus and Escherichia coli within 8 hours of exposure, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Properties

BMPC has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in human macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways. This was evidenced by a reduction in TNF-alpha levels by approximately 40% at a concentration of 10 µM .

The mechanism of action for BMPC involves its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and microbial resistance. Preliminary studies suggest that BMPC may inhibit key enzymes responsible for bacterial cell wall synthesis and inflammatory mediator production.

Study on Antimicrobial Efficacy

A recent study published in Molecules investigated the antimicrobial efficacy of BMPC compared to other piperidine derivatives. The study utilized various strains of bacteria and fungi, revealing that BMPC had superior activity against Gram-positive bacteria compared to traditional antibiotics .

Pharmacokinetics and Toxicology

In pharmacokinetic studies, BMPC demonstrated favorable absorption characteristics with an estimated bioavailability of around 75%. Toxicological assessments indicated low acute toxicity in animal models, supporting its potential for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

BMPC can be compared with other piperidine derivatives to understand its unique properties better:

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Benzyl 4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate | 0.005 | Strong antibacterial |

| Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | 0.020 | Moderate antibacterial |

| Benzyl 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate | 0.015 | Moderate antibacterial |

This table illustrates that BMPC exhibits superior antibacterial activity compared to similar compounds, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. Basic Characterization Protocol

- 1H NMR Analysis (400/500 MHz, CDCl₃):

- Piperidine protons : δ 3.5–4.2 ppm (N–CH₂–O from benzyl carbamate).

- Pyrazole protons : δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (N–CH₃).

- Benzyl group : δ 5.1 ppm (O–CH₂–Ph), δ 7.3–7.5 ppm (aromatic protons).

- 13C NMR : δ 155–160 ppm (carbamate carbonyl), δ 140–150 ppm (pyrazole carbons) .

Advanced Validation : Compare coupling constants (e.g., J = 8–10 Hz for piperidine protons) with computational predictions (DFT) to resolve ambiguities .

What crystallographic techniques are suitable for resolving structural ambiguities, and how can SHELX programs enhance refinement?

Q. Advanced Crystallography

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement with SHELX :

- SHELXL : Refine anisotropic displacement parameters and validate H-bonding networks.

- SHELXD : Solve phase problems via dual-space methods for twinned crystals.

Key Parameters : R1 < 0.05, wR2 < 0.15, and Fo/Fc convergence. SHELX’s robustness with high-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length validation (e.g., C–N bonds in pyrazole: ~1.34 Å) .

How can researchers address discrepancies in spectroscopic or crystallographic data during structural validation?

Q. Data Contradiction Analysis

- NMR Discrepancies :

- Solvent effects : Compare CDCl₃ vs. DMSO-d₆ spectra to identify H-bonding artifacts.

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., piperidine ring puckering).

- Crystallography : Re-examine thermal ellipsoids in SHELXL for disorder (e.g., benzyl group rotation). Cross-validate with Hirshfeld surface analysis to assess packing forces .

What computational strategies predict the compound’s biological activity, such as kinase or GPCR inhibition?

Q. Advanced Molecular Modeling

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCR kinase 2 (GRK2). Key residues: Asp272 (hydrogen bonding with carbamate), Phe375 (π-π stacking with pyrazole).

- MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .

Validation : Compare predicted IC₅₀ with experimental enzymatic assays (e.g., ATPase activity inhibition) .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Q. SAR-Driven Design

- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., –CF₃ at position 5) to enhance π-stacking with hydrophobic kinase pockets.

- Piperidine Substituents : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to improve metabolic stability.

Validation : Synthesize analogs via parallel synthesis (e.g., tert-butyl 4-fluorophenyl variants) and test inhibitory potency (IC₅₀) against off-target kinases (e.g., PKA, PKC) .

What analytical techniques are critical for assessing purity and stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.